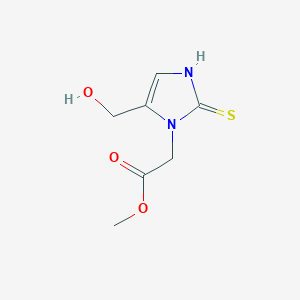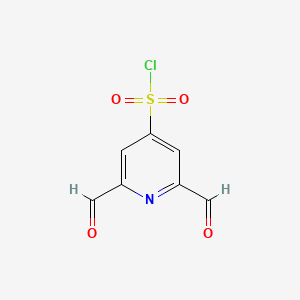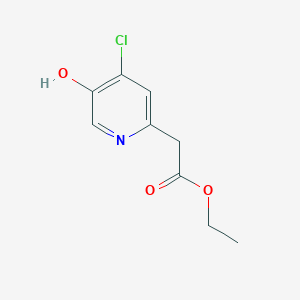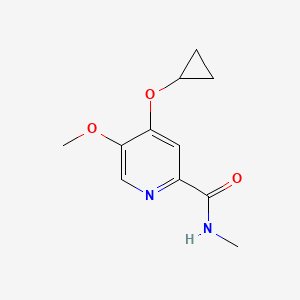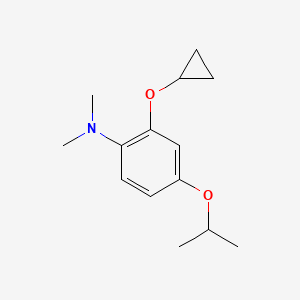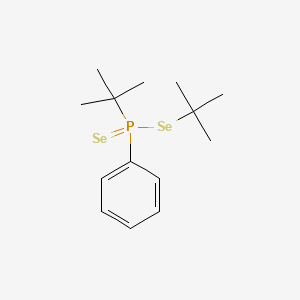
tert-Butyl tert-butyl(phenyl)phosphinodiselenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-TERT-BUTYL-P-PHENYLPHOSPHINODISELENOIC ACID TERT-BUTYL ESTER is a complex organophosphorus compound that features a unique combination of phosphorus, selenium, and tert-butyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of P-TERT-BUTYL-P-PHENYLPHOSPHINODISELENOIC ACID TERT-BUTYL ESTER typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the Pd(OAc)2/DPPF-catalyzed C–P(iii) cross-coupling between aryl- or heteroaryl-halides and enantiopure borane complexes of (S)- and ®-(tert-butyl)methylphosphines . This method is effective and enantioselective, producing high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
P-TERT-BUTYL-P-PHENYLPHOSPHINODISELENOIC ACID TERT-BUTYL ESTER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound back to its phosphine form.
Substitution: The tert-butyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4 and reducing agents like LiAlH4. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
P-TERT-BUTYL-P-PHENYLPHOSPHINODISELENOIC ACID TERT-BUTYL ESTER has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis and in the synthesis of complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which P-TERT-BUTYL-P-PHENYLPHOSPHINODISELENOIC ACID TERT-BUTYL ESTER exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with transition metals, facilitating catalytic reactions. Its unique structure allows it to participate in various chemical transformations, influencing molecular pathways and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylphenol: An organic compound with similar tert-butyl and phenyl groups but lacks the phosphorus and selenium components.
Tris(4-tert-butylphenyl) phosphate: Another compound with tert-butylphenyl groups but different functional groups and applications.
Uniqueness
P-TERT-BUTYL-P-PHENYLPHOSPHINODISELENOIC ACID TERT-BUTYL ESTER is unique due to its combination of phosphorus, selenium, and tert-butyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C14H23PSe2 |
|---|---|
Peso molecular |
380.2 g/mol |
Nombre IUPAC |
tert-butyl-tert-butylselanyl-phenyl-selanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H23PSe2/c1-13(2,3)15(16,17-14(4,5)6)12-10-8-7-9-11-12/h7-11H,1-6H3 |
Clave InChI |
CYUUVHQHHDXREU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)P(=[Se])(C1=CC=CC=C1)[Se]C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





